4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Description
This compound features a 2,5-dihydro-1H-pyrrol-3-ol core substituted with a 4,5-dimethylthiazole ring at position 4, an imino group at position 5, and a 2-(thiophen-2-yl)ethyl chain at position 1. Structural determination of such complexes often employs crystallographic tools like SHELX, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-thiophen-2-ylethyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-9-10(2)21-15(17-9)13-12(19)8-18(14(13)16)6-5-11-4-3-7-20-11/h3-4,7,16,19H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQXJTPOPLNMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=CS3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the thiazole ring followed by the construction of the pyrrole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with various molecular targets and pathways. The thiazole and pyrrole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Thiophen-2-yl Ethyl Substituted Analogs
Compounds bearing the 2-(thiophen-2-yl)ethyl group, such as those in Pharmacopeial Forum (e.g., compounds d, e, f), share this substituent but differ in core structures. For example:
Key Comparison :
| Feature | Target Compound | Compound d | Compound f |
|---|---|---|---|
| Core Structure | Dihydro-pyrrol | Tetrahydronaphthalen-amine | Tetrahydronaphthalen-amine |
| Thiophen-ethyl Position | Position 1 of pyrrol | N-substituent | N- and O-substituent |
| Functional Groups | Imino, thiazole, hydroxyl | Hydroxy, amine oxide | Ether, dual thiophen-ethyl |
The thiophen-ethyl group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, a feature shared across these analogs .
Thiazole-Containing Derivatives
Pyrazoline-thiazole hybrids, such as 14(R)-2-(2-(5-(benzo[d]thiazol-2-yl)-3-(2,5-dichloropyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-3,5-dichlorophenol, highlight the role of thiazole rings in bioactivity. These compounds are synthesized via reflux in ethanol, similar to methods for thiazolidinone derivatives .
Key Differences :
Dihydro-Heterocyclic Cores
Compounds like 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () share dihydro-heterocyclic frameworks but differ in substitution patterns.
Biological Activity
The compound 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(thiophen-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol is an organic molecule with significant potential in medicinal chemistry due to its unique structural features. It contains a thiazole ring and a pyrrole structure, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 329.4 g/mol . The structure includes:
- A thiazole moiety, which is commonly associated with antimicrobial properties.
- A pyrrole ring that may enhance biological interactions due to its electron-rich nature.
Antimicrobial Activity
Compounds containing thiazole rings have been widely studied for their antimicrobial properties. Specifically, derivatives similar to our compound have shown effectiveness against various fungi and bacteria. For instance:
- Candida albicans and Aspergillus niger are notable targets where thiazole derivatives exhibit antifungal activity.
The presence of the pyrrole ring may further enhance these interactions by improving binding affinity to biological targets.
| Compound | Target Organism | Activity |
|---|---|---|
| 4-(4,5-dimethylthiazol) | Candida albicans | Antifungal |
| 4-(4,5-dimethylthiazol) | Aspergillus niger | Antifungal |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of thiazole and pyrrole derivatives. For example:
- Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against glioblastoma multiform cells, suggesting that similar compounds could be evaluated for their anticancer potential.
In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines:
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds related to our target molecule have demonstrated additional biological activities:
- Antidepressant effects have been noted in similar benzylamine derivatives.
Case Studies
Several studies have documented the synthesis and biological evaluation of thiazole and pyrrole-containing compounds:
- Da Silva et al. (2020) reported on the synthesis of thiazolidinones with notable antitumor activity against glioblastoma cells.
- Yahiaoui et al. (2020) synthesized novel thiazolidine derivatives that exhibited antiproliferative activity across multiple cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
